molecular formula C20H18N4O3 B2955213 N-(3-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923673-84-1

N-(3-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2955213
CAS No.: 923673-84-1
M. Wt: 362.389
InChI Key: KNWKDPUXJUNKEJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole ring fused to an indole core, linked via an acetamide group to a 3-methoxyphenyl substituent. The oxadiazole ring enhances pharmacological activity through hydrogen bonding and bioisosteric effects , while the indole scaffold is associated with diverse biological properties, including anticancer and enzyme inhibition . The 3-methoxyphenyl group contributes to solubility and metabolic stability compared to bulkier or more lipophilic substituents .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)18-10-14-6-3-4-9-17(14)24(18)12-19(25)21-15-7-5-8-16(11-15)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKDPUXJUNKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 269.30 g/mol
  • IUPAC Name : this compound

This compound features an oxadiazole ring, which is crucial for its biological activities. The presence of the methoxy group and indole moiety enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of telomerase activity.
    • Targeting histone deacetylases (HDAC) and thymidylate synthase .
    • Inducing apoptosis in cancer cells through various pathways.
  • Research Findings :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 5 to 20 µM depending on structural modifications .
    • Molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole moiety have been well-documented:

  • Antibacterial Activity :
    • Compounds similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Minimum inhibitory concentration (MIC) values for related oxadiazole derivatives were reported as low as 12.5 µg/mL .
  • Antifungal Activity :
    • Research indicates that oxadiazole derivatives demonstrate antifungal efficacy against strains like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anti-inflammatory Activity

Inflammation is a critical pathway in many diseases, including cancer:

  • Mechanism :
    • The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
    • It has been suggested that oxadiazole derivatives modulate the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Case Studies :
    • In vivo studies demonstrated that related compounds significantly reduced paw edema in rat models when administered at doses of 10 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural FeatureEffect on Activity
Presence of methoxy groupEnhances lipophilicity and bioavailability
Substitution on oxadiazoleModifies binding affinity to targets
Indole moietyContributes to anticancer properties

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Indole-Acetamide Frameworks

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-Methoxyphenyl, 5-methyl-oxadiazole ~405 (estimated) Not explicitly reported (assumed anticancer/enzyme inhibition)
N-(4-Acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 4-Acetylphenyl, 5-methyl-oxadiazole ~419 (estimated) Anticancer (in vitro)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-Chloro-2-methylphenyl, sulfanyl linkage 428.5 Lipoxygenase (LOX) inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran, 3-chlorophenyl ~423 Antimicrobial, Laccase catalysis
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide 4-Fluorobenzylsulfonyl, 3-methoxyphenyl 452.5 Not reported (structural analogue)

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to the electron-withdrawing 4-acetylphenyl group in . This may improve bioavailability but reduce receptor-binding affinity in certain targets.

Oxadiazole Modifications :

  • 5-Methyl substitution on the oxadiazole (target compound) vs. benzofuran or indolylmethyl groups () alters steric bulk and hydrogen-bonding capacity. Methyl groups may favor metabolic stability, while benzofuran enhances π-π stacking in antimicrobial targets .

Biological Activity Trends: Compounds with chlorophenyl or nitrophenyl substituents (e.g., 8v in ) show higher α-glucosidase inhibition due to stronger electron-withdrawing effects, whereas the target compound’s methoxy group may favor LOX or cholinesterase inhibition .

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (based on structural similarity to ), lower than chlorophenyl derivatives (logP ~4.2 for 8t ), suggesting better aqueous solubility.
  • Enzyme Inhibition : Oxadiazole-thioacetamide derivatives (e.g., 2a ) show potent antimicrobial activity, while the target compound’s indole-oxadiazole core may align more with anticancer or SIRT2 inhibition pathways .

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